Urantide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

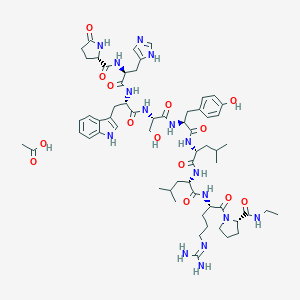

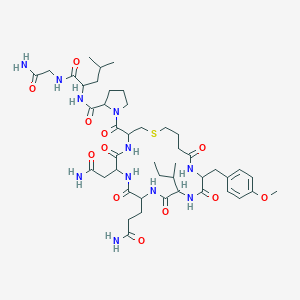

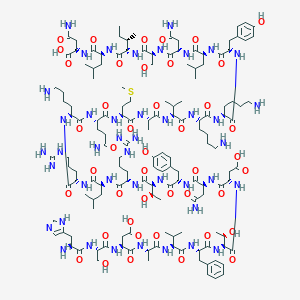

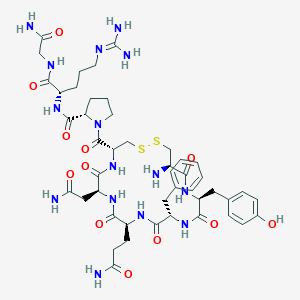

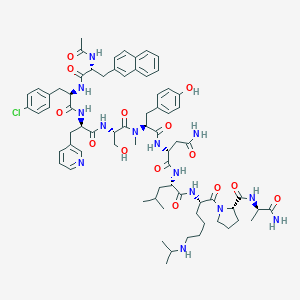

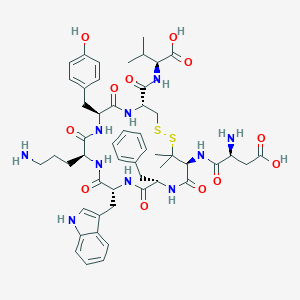

Urantide es un compuesto peptídico conocido por su función como antagonista del receptor de la urotensina II. La urotensina II es un potente péptido vasoactivo implicado en varios procesos fisiológicos y patológicos, incluidas las enfermedades cardiovasculares, la aterosclerosis y la hipertensión arterial pulmonar . This compound ha sido ampliamente estudiado por su potencial terapéutico en estas afecciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

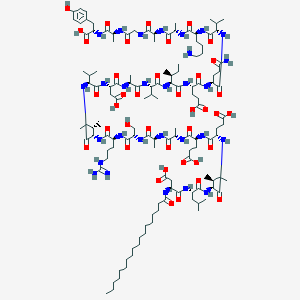

Urantide se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, seguidos de la escisión de la resina y la purificación .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento. El proceso se optimiza para la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Urantide experimenta diversas reacciones químicas, que incluyen:

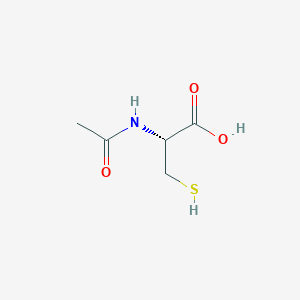

Oxidación: Implica la formación de enlaces disulfuro entre residuos de cisteína.

Reducción: Rompe los enlaces disulfuro, revirtiendo el péptido a su forma reducida.

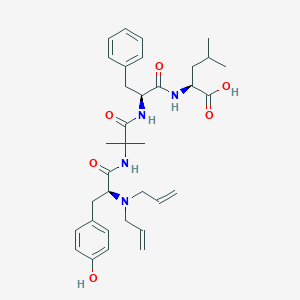

Sustitución: Implica el reemplazo de aminoácidos específicos para modificar las propiedades del péptido

Reactivos y condiciones comunes

Oxidación: Se realiza utilizando agentes oxidantes como el peróxido de hidrógeno o el yodo.

Reducción: Se logra mediante agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Se lleva a cabo durante el proceso de SPPS incorporando diferentes aminoácidos

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound con actividades biológicas modificadas. Estos análogos se utilizan para estudiar las relaciones estructura-actividad y optimizar la eficacia terapéutica .

Aplicaciones Científicas De Investigación

Urantide tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la síntesis de péptidos y las relaciones estructura-actividad.

Biología: Investigado por su papel en la modulación de las vías de señalización de la urotensina II.

Medicina: Explorado como un posible agente terapéutico para las enfermedades cardiovasculares, la aterosclerosis y la hipertensión arterial pulmonar

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y herramientas de diagnóstico

Mecanismo De Acción

Urantide ejerce sus efectos antagonizando el receptor de la urotensina II (receptor acoplado a proteína G 14). Esta inhibición bloquea las vías de señalización descendentes mediadas por la urotensina II, incluidas las vías RhoA/ROCK, MAPKs y PI3K/AKT. Estas vías están implicadas en la vasoconstricción, la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

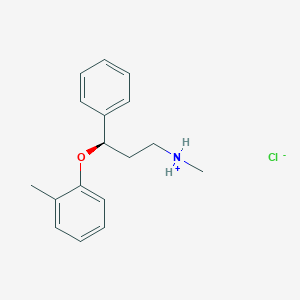

Urantide se compara con otros antagonistas del receptor de la urotensina II, como:

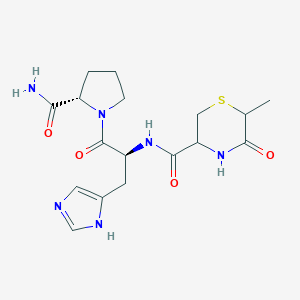

- SB-611812

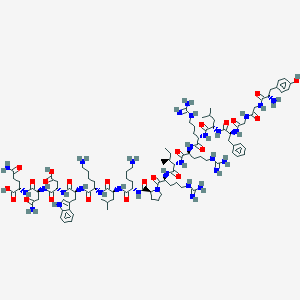

- Palosuran

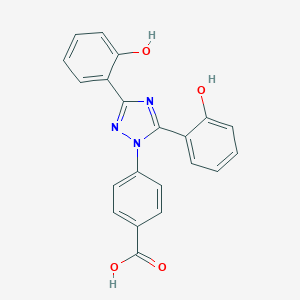

- Antagonistas basados en piperazino-isoindolinona

Estos compuestos comparten un mecanismo de acción común pero difieren en sus estructuras químicas y propiedades farmacocinéticas. This compound es único debido a su alta potencia y selectividad para el receptor de la urotensina II .

Propiedades

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLUBANOZQJZFE-QVKHRKAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66N10O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.